4-(Dibenzylamino)cyclohexanone hydrochloride
Description
4-(Dibenzylamino)cyclohexanone hydrochloride is a tertiary amine derivative of cyclohexanone, characterized by a dibenzylamino substituent at the 4-position of the cyclohexanone ring, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₂₀H₂₂ClNO (average mass: 327.85 g/mol), distinguishing it from simpler analogs like 4-(dimethylamino)cyclohexanone hydrochloride (C₈H₁₆ClNO, 177.67 g/mol) . The compound is synthesized via hydrolysis of spirocyclic precursors under acidic conditions, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOCKYAXGAJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-02-7 | |
| Record name | Cyclohexanone, 4-[bis(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-(Dibenzylamino)cyclohexanone
A representative and well-documented synthetic approach involves the use of N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine as a precursor, which upon treatment under reflux in tetrahydrofuran (THF) yields 4-(dibenzylamino)cyclohexanone. The reaction proceeds under nitrogen atmosphere to prevent oxidation, with reflux maintained for approximately 4 hours. After cooling, the reaction mixture is basified with 5 M sodium hydroxide solution and extracted with ethyl acetate to isolate the product. Purification by silica gel flash chromatography (using cyclohexane/t-butyl methyl ether gradient) affords the pure 4-(dibenzylamino)cyclohexanone with high yield (95%) and purity.
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Atmosphere | Nitrogen |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 4 hours |
| Workup | Basification with NaOH (5 M), extraction with EtOAc |
| Purification | Silica gel flash chromatography |
| Yield | 95% |
- MS (ESI): m/z 294.2 [M – H]^+
- ^1H NMR (400 MHz, CDCl_3): Multiplets corresponding to aromatic protons (7.20–7.40 ppm), methylene protons (3.66 ppm), and cyclohexanone ring protons (1.45–3.02 ppm).
Conversion to Hydrochloride Salt
The conversion of 4-(dibenzylamino)cyclohexanone to its hydrochloride salt typically involves treatment with hydrochloric acid (HCl) in an appropriate solvent system. For example, a solution of 2 M HCl can be added to the free base to precipitate the hydrochloride salt, which is then isolated by filtration and drying. This step enhances the compound's stability and facilitates handling and storage.
Related Preparative Techniques for Cyclohexanone Derivatives
While direct literature on 4-(dibenzylamino)cyclohexanone hydrochloride is limited, related synthetic strategies for substituted cyclohexanones provide useful insights:
Amino Protection and Oxidation: Methods involving the protection of 4-amino groups on cyclohexanol derivatives (e.g., Boc protection) followed by oxidation to the ketone are well-established. For example, 4-amino cyclohexanol hydrochloride can be reacted with Boc anhydride in the presence of poly-guanidine in methylene dichloride at room temperature for 12-24 hours to yield 4-N-Boc-amino cyclohexanol. Subsequent oxidation using sodium hypochlorite or sodium chlorite under acidic conditions converts this intermediate to 4-N-Boc-amino cyclohexanone with high yield and purity.
Catalytic Oxidation: Another approach involves oxidation of 4-substituted amidocyclohexanol using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) with sodium bromide and sodium hypochlorite in dichloromethane at low temperature (0 to 10 °C). This method provides mild reaction conditions, higher yields, and environmentally friendly processes suitable for industrial scale-up.
These methods underscore the importance of amino group protection and controlled oxidation in preparing functionalized cyclohexanones, which can be adapted or combined with dibenzylamino substitution strategies.
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amination via Spiroamine | Reflux of N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine in THF under N_2, followed by basification and extraction | THF, reflux, NaOH (5 M), EtOAc, silica gel chromatography | 95 | High yield, standard purification |
| Boc Protection + Oxidation | Boc protection of 4-amino cyclohexanol hydrochloride, oxidation with NaClO/NaClO_2 under acidic conditions | Boc anhydride, poly-guanidine, NaClO, acid, methylene dichloride | ~86 (protection) + high (oxidation) | Green chemistry approach, scalable |
| TEMPO-Catalyzed Oxidation | Oxidation of 4-substituted amidocyclohexanol using TEMPO, NaBr, and NaClO at 0-10 °C in DCM | TEMPO, NaBr, NaClO, DCM, low temperature | High | Mild conditions, environmentally friendly |
The amination method via N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine precursor is efficient and yields a pure product suitable for further pharmaceutical applications.
Boc protection combined with green oxidation (using sodium hypochlorite or chlorite) offers a sustainable and scalable route to amino-substituted cyclohexanones, which can be adapted for dibenzylamino derivatives with appropriate modifications.
TEMPO-catalyzed oxidation represents a mild and environmentally friendly alternative to traditional chromium-based oxidations, improving safety and reducing hazardous waste in large-scale production.
These methods reflect advances in synthetic organic chemistry aimed at optimizing yield, purity, environmental impact, and scalability for industrial pharmaceutical intermediate production.
The preparation of this compound is best achieved through the amination of suitable protected cyclohexanone intermediates, with the most efficient reported method involving refluxing N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine in tetrahydrofuran followed by basification and chromatographic purification. Conversion to the hydrochloride salt is straightforward via acid treatment. Complementary methods involving amino protection and catalytic oxidation provide alternative routes that emphasize green chemistry and industrial scalability. These diverse approaches ensure that the compound can be prepared with high yield, purity, and environmental consideration, meeting the demands of pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Dibenzylamino)cyclohexanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Steric and Electronic Effects: The dibenzylamino group introduces significant steric bulk and electron-donating properties compared to dimethyl or primary amino groups, influencing reactivity in nucleophilic additions or condensations .
- Salt Formation: Hydrochloride salts enhance aqueous solubility, critical for biological assays or synthetic applications, as seen in both dibenzylamino and dimethylamino analogs .
Table 2: Antimicrobial and Receptor Binding Profiles
Key Observations :
- Antimycobacterial Activity: The dimethylaminomethyl analog (MIC = 0.78 µg/mL) demonstrates potent activity against drug-resistant M. tuberculosis, likely due to its ability to disrupt bacterial respiration . In contrast, the dibenzylamino derivative’s larger substituents may hinder target engagement, though this remains speculative without direct data.
- Receptor Specificity: Phenolic cyclohexanone derivatives like 4-(4-hydroxyphenyl)cyclohexanone oxime show selective estrogen receptor modulation, highlighting the impact of substituent polarity on receptor affinity .
Biological Activity
4-(Dibenzylamino)cyclohexanone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, case reports, and research articles.
Chemical Structure and Properties
This compound features a cyclohexanone core substituted with dibenzylamino groups. Its molecular formula is CHClNO, and it has a molecular weight of approximately 305.83 g/mol. The presence of the dibenzylamino moiety is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating the cytotoxic effects of dibenzylamine derivatives showed that certain substitutions led to significant reductions in cell viability in human cancer cell lines. The IC values ranged from 5 to 20 µM depending on the specific structure .
- Antimicrobial Activity : A comparative analysis of various dibenzylamine derivatives indicated that some displayed comparable efficacy to established antibiotics such as norfloxacin. For example, a compound structurally related to this compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus .
- Neuroprotective Studies : In vitro studies on neuronal cell lines treated with dibenzylamine derivatives revealed a decrease in oxidative stress markers, suggesting potential neuroprotective mechanisms. These findings warrant further exploration into the therapeutic applications for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(dibenzylamino)cyclohexanone hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via reductive amination. A typical protocol involves reacting 4-(dibenzylamino)cyclohexanone with a tert-butyl piperazine-1-carboxylate derivative in dichloromethane (DCM) using sodium triacetoxyborohydride (NaHB(OAc)₃) as the reducing agent and acetic acid (HOAc) as a catalyst. After 48 hours at room temperature, the mixture is neutralized with saturated sodium bicarbonate, extracted with DCM, dried over MgSO₄, and purified via column chromatography (gradient elution with EtOAc/MeOH/NH₃·H₂O) to isolate isomers . Purity is confirmed by ¹H NMR (e.g., δ 7.29–7.10 for aromatic protons) and mass spectrometry (MS) (e.g., m/z 378 [M+H]⁺) .
Q. How is column chromatography optimized for purifying 4-(dibenzylamino)cyclohexanone derivatives?
- Methodological Answer : Column chromatography conditions depend on isomer separation. For diastereomers like (1R,4R) and (1S,4S) configurations, a silica gel column with a gradient of EtOAc (83–100%) and MeOH (16%) containing 1% NH₃·H₂O is effective. The elution profile is monitored by TLC, and fractions are analyzed by NMR to confirm stereochemical purity (e.g., distinct δ 2.60–2.46 shifts for axial vs. equatorial protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is essential for identifying aromatic (δ 7.29–7.10) and cyclohexyl protons (δ 3.54–1.06). MS (ESI+) confirms molecular weight (e.g., m/z 378 [M+H]⁺). For advanced structural elucidation, ¹³C NMR or 2D-COSY can resolve overlapping signals, particularly in stereoisomers .
Advanced Research Questions
Q. How can stereochemical outcomes (cis vs. trans) be controlled during the synthesis of 4-(dibenzylamino)cyclohexanone derivatives?
- Methodological Answer : Stereoselectivity is influenced by reaction kinetics and steric effects. For example, using bulky tert-butyl piperazine-1-carboxylate favors the (1R,4R)-isomer due to reduced steric hindrance during imine formation. Post-synthesis, chiral HPLC or NOESY NMR (e.g., cross-peaks between axial cyclohexyl protons) can validate stereochemistry .
Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer : Contradictions often arise from residual solvents or incomplete drying. Ensure thorough removal of MgSO₄ and DCM via rotary evaporation. For ambiguous NMR signals, deuterated solvents (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR can clarify proton environments. Cross-referencing with synthetic intermediates (e.g., tert-butyl precursors) also aids interpretation .
Q. What strategies improve yields in multi-step syntheses involving this compound?
- Methodological Answer : Optimize stoichiometry (e.g., 1.3:1 molar ratio of tert-butyl piperazine-1-carboxylate to ketone) and reaction time (48 hours for complete imine reduction). For LiAlH₄-mediated steps (e.g., deprotection of tert-butyl groups), strictly anhydrous THF and controlled reflux (3 hours) prevent side reactions. Intermediate quenching with NaHCO₃ minimizes decomposition .
Q. How does this compound compare to structurally analogous compounds in reactivity?
- Methodological Answer : Compared to 2-[(dimethylamino)methyl]cyclohexanone hydrochloride (Tramadol analog), the dibenzylamino group enhances steric bulk, reducing nucleophilic attack at the carbonyl. Reactivity studies under acidic/basic conditions (e.g., PCC oxidation in DCM) show slower ketone oxidation rates due to benzyl group stabilization .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals <2% degradation. Avoid prolonged exposure to light, as UV-Vis spectra show λmax shifts indicative of photooxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
